molecular formula C12H10ClN3OS B2630882 (Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide CAS No. 886360-64-1

(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide

Cat. No. B2630882
CAS RN: 886360-64-1
M. Wt: 279.74
InChI Key: IQHQZPHPAOPOJO-UHFFFAOYSA-N
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Description

(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide, also known as CSP-3, is a novel synthetic molecule with potential applications in scientific research. CSP-3 is a small molecule that has been found to have significant biological activity, including anti-inflammatory, anti-cancer, and anti-fungal effects.

Scientific Research Applications

Sulfonamides in Clinical Drugs

Sulfonamides, characterized by the primary sulfonamide moiety, are key components in several clinically used drugs. They are utilized in a broad spectrum of medications, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Notably, the sulfonamide group has been incorporated into recent drugs such as apricoxib and pazopanib, highlighting its relevance in developing novel pharmaceuticals. The research underscores the continuous need for innovative sulfonamides to address various medical needs, such as antiglaucoma drugs and antitumor agents. This illustrates the significant role of sulfonamide structures in the development of future therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Degradation of Chlorophenols

Chlorophenols (CPs) are industrial chemicals identified as toxic to humans and the environment. Research on zero valent iron (ZVI) and iron-based bimetallic systems has shown promising results for the efficient dechlorination of CPs. These systems function through dechlorination, sorption, and co-precipitation processes. The presence and formation of various iron oxides on the ZVI surface play a significant role in these processes, influencing the reactivity of ZVI and bimetals in the dechlorination of CPs. The study emphasizes the need to consider key environmental parameters like pH, dissolved oxygen, and co-contaminants to optimize the dechlorination process (Gunawardana, Singhal, & Swedlund, 2011).

Hydroxypyridinone Complexes

Hydroxypyridinones are being actively developed as efficient chelators for aluminum and iron, aimed at medical applications. Research focuses on improving their physico-chemical and pharmacokinetic properties. Among various hydroxypyridinones, 3-hydroxy-4-pyridinones have gained attention as orally active aluminum chelators. They are potential candidates to replace desferrioxamine. The study points out the high affinity and favorable lipo-hydrophilic balance of hydroxypyridinones, advocating their consideration as aluminum scavengers in future prospects (Santos, 2002).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQZPHPAOPOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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